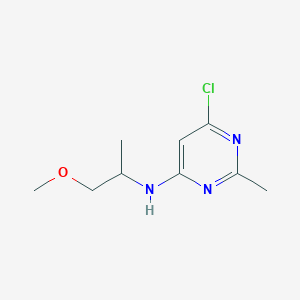
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
描述
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative with notable potential in various biological applications. This compound is characterized by its unique structural features, including a chlorine atom and a methoxypropan-2-yl group, which contribute to its biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H14ClN3O
- Molecular Weight : 215.68 g/mol
- Melting Point : 108-110°C
- Solubility : Soluble in various organic solvents
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions in dimethylformamide (DMF) using cesium carbonate as a base. The reaction conditions significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can act as effective antibacterial agents against various strains of bacteria, including E. coli and S. aureus. The minimal inhibitory concentrations (MICs) of these compounds were determined using broth microdilution assays, confirming their potential as antibacterial agents .
Cytotoxicity and Apoptosis
The cytotoxic effects of this compound have also been evaluated against different cell lines. The MTT assay results demonstrated that certain derivatives exhibit significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound may have applications in cancer therapy by inducing cell death in malignant cells .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Its interactions with cytochrome P450 enzymes (CYPs) suggest it may modulate drug metabolism, potentially increasing the plasma concentration of co-administered drugs. This property is particularly relevant for drugs requiring prolonged action or enhanced bioavailability .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H14ClN3O | Antibacterial, cytotoxic |
| 6-chloro-N-(ethyl)-2-methylpyrimidin | C8H10ClN3 | Moderate antibacterial |
| 6-(chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidin | C10H12ClN5 | Antitumor activity |
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against multiple bacterial strains and found promising results indicating their potential use as antimicrobial agents .
- Cytotoxicity Evaluation : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines, revealing significant apoptotic activity linked to specific structural features within the compounds .
- Enzyme Interaction Studies : Molecular docking studies confirmed the binding affinity of these compounds to various enzymes, suggesting their potential role as enzyme inhibitors which could enhance therapeutic efficacy when used alongside other medications .
属性
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(5-14-3)11-9-4-8(10)12-7(2)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDEKNTMLJQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















